N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
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Overview
Description
Preparation Methods
The synthesis of N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-3-NITROBENZAMIDE involves several steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the cyclization process .
For industrial production, the synthesis may be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-3-NITROBENZAMIDE can be compared with other similar compounds, such as:
N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-THIOPHENECARBOXAMIDE: This compound shares a similar thieno[3,4-c]pyrazole core but differs in the functional groups attached to the core.
N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2-THIOPHENECARBOXAMIDE: Another similar compound with slight variations in the functional groups, leading to different chemical and biological properties.
The uniqueness of N-[2-(2-METHYL-2-PROPANYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-3-NITROBENZAMIDE lies in its specific functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H18N4O5S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C16H18N4O5S/c1-16(2,3)19-14(12-8-26(24,25)9-13(12)18-19)17-15(21)10-5-4-6-11(7-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21) |
InChI Key |
ZEGBMGAEHZVLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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